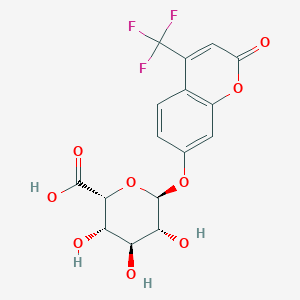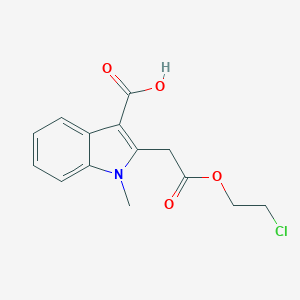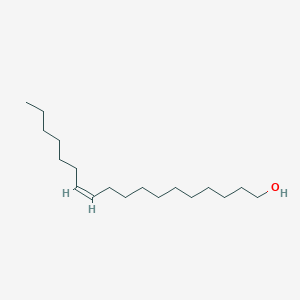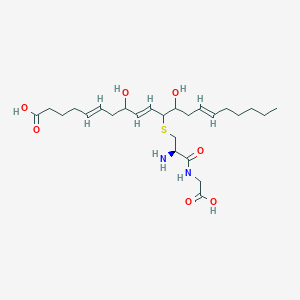
4-Trifluoromethylumbelliferyl iduronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trifluoromethylumbelliferyl iduronide (4-TMU) is a chemical compound that is used in scientific research to study the activity of enzymes involved in the breakdown of carbohydrates. It is a synthetic substrate that is often used to measure the activity of the enzyme iduronidase, which is involved in the degradation of glycosaminoglycans (GAGs) in the body.
Mecanismo De Acción
4-Trifluoromethylumbelliferyl iduronide is a substrate for iduronidase, meaning that it is broken down by the enzyme into smaller molecules. As iduronidase breaks down 4-Trifluoromethylumbelliferyl iduronide, it releases a fluorescent molecule that can be detected using a fluorometer. The rate at which 4-Trifluoromethylumbelliferyl iduronide is broken down by iduronidase can be used to measure the activity of the enzyme.
Efectos Bioquímicos Y Fisiológicos
4-Trifluoromethylumbelliferyl iduronide is a synthetic substrate that is not found naturally in the body. As such, it does not have any direct biochemical or physiological effects on the body. However, its use in scientific research has led to a better understanding of the activity of iduronidase and its role in the breakdown of GAGs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Trifluoromethylumbelliferyl iduronide in laboratory experiments is its high sensitivity. 4-Trifluoromethylumbelliferyl iduronide can detect very low levels of iduronidase activity, making it a valuable tool for researchers studying the enzyme. Additionally, 4-Trifluoromethylumbelliferyl iduronide is relatively easy to use and can be incorporated into a variety of experimental setups.
One limitation of using 4-Trifluoromethylumbelliferyl iduronide is that it is not specific to iduronidase. Other enzymes can also break down 4-Trifluoromethylumbelliferyl iduronide, leading to false positives in experiments. Additionally, 4-Trifluoromethylumbelliferyl iduronide does not measure the activity of iduronidase in the context of the whole cell or organism, meaning that its results may not accurately reflect the enzyme's activity in vivo.
Direcciones Futuras
There are several future directions for the use of 4-Trifluoromethylumbelliferyl iduronide in scientific research. One area of interest is the development of new substrates that are more specific to iduronidase and less prone to false positives. Additionally, researchers are exploring the use of 4-Trifluoromethylumbelliferyl iduronide in the development of new therapies for MPS and other diseases related to GAG accumulation. Finally, there is ongoing research into the use of 4-Trifluoromethylumbelliferyl iduronide in the development of new diagnostic tests for MPS and other GAG-related diseases.
Métodos De Síntesis
4-Trifluoromethylumbelliferyl iduronide is synthesized by reacting 4-trifluoromethylumbelliferone with iduronic acid chloride in the presence of a base such as triethylamine. The reaction results in the formation of 4-Trifluoromethylumbelliferyl iduronide, which is a fluorescent molecule that can be easily detected in laboratory experiments.
Aplicaciones Científicas De Investigación
4-Trifluoromethylumbelliferyl iduronide is widely used in scientific research to measure the activity of iduronidase, an enzyme that is involved in the breakdown of GAGs. GAGs are complex carbohydrates that are found in many tissues in the body, including the brain, cartilage, and connective tissue. Deficiencies in iduronidase activity can lead to the accumulation of GAGs in the body, which can cause a range of diseases known as mucopolysaccharidoses (MPS). 4-Trifluoromethylumbelliferyl iduronide is used to measure iduronidase activity in both in vitro and in vivo experiments.
Propiedades
Número CAS |
128095-54-5 |
|---|---|
Nombre del producto |
4-Trifluoromethylumbelliferyl iduronide |
Fórmula molecular |
C16H13F3O9 |
Peso molecular |
406.26 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H13F3O9/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25/h1-4,10-13,15,21-23H,(H,24,25)/t10-,11-,12+,13+,15+/m0/s1 |
Clave InChI |
MCDDIRXDQVYRLC-RLPMIEJPSA-N |
SMILES isomérico |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
SMILES canónico |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Sinónimos |
4-TFMU 4-trifluoromethylumbelliferyl iduronide 4-trifluoromethylumbelliferyl-alpha-L-iduronide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)
![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)











